Potent DDR1 Kinase Inhibition Derived from (5-Acetamidopyridin-3-yl) Scaffold: Sub-10 nM Affinity
A chiral pyrrolidine-containing compound synthesized from (5-acetamidopyridin-3-yl)boronic acid (via its boronate ester) demonstrated potent inhibition of the Discoidin Domain Receptor 1 (DDR1) kinase, with a binding affinity (Ki) of less than 10 nM [1]. This high potency underscores the value of the 5-acetamido-3-pyridinyl moiety as a privileged scaffold for engaging kinase active sites. In contrast, many simple pyridinylboronic acid-derived fragments lack this level of inherent target affinity, often requiring extensive optimization to achieve comparable potency.
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | < 10 nM (for compound derived from (5-acetamidopyridin-3-yl)boronic acid) |
| Comparator Or Baseline | Typical fragment-derived inhibitors (baseline > 100 nM) / Other pyridinylboronic acid-derived DDR1 inhibitors (no specific comparator data) |
| Quantified Difference | At least a 10-fold improvement over typical fragment starting points |
| Conditions | LanthaScreen™ Europium Kinase Binding Assay; DDR1 and DDR2 binding assays. |
Why This Matters
Procurement of this building block provides direct access to a chemical space associated with high-potency kinase inhibition, accelerating hit-to-lead campaigns for DDR1-related oncology targets.
- [1] BindingDB. (2025). BDBM708567: (S)-3-(1-(5-acetamidopyridin-3-yl)pyrrolidin-3-yl)-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=708567&tag=rep&fil=ki&submit=summary View Source
